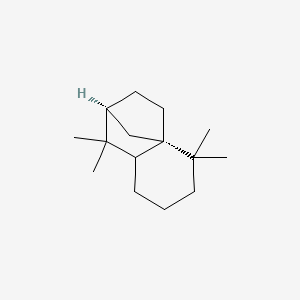

Isolongifolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26 |

|---|---|

Molecular Weight |

206.37 g/mol |

IUPAC Name |

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |

InChI |

InChI=1S/C15H26/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h11-12H,5-10H2,1-4H3/t11-,12?,15-/m0/s1 |

InChI Key |

HMRWHLXCRJQBMQ-BQELKBSMSA-N |

Isomeric SMILES |

CC1(CCCC2[C@@]13CC[C@@H](C3)C2(C)C)C |

Canonical SMILES |

CC1(CCCC2C13CCC(C3)C2(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Isolongifolane and Its Derivatives

Strategies for Isolongifolene (B72527) Generation

The generation of isolongifolene is predominantly achieved through the isomerization of its naturally abundant isomer, longifolene (B8805489). This transformation involves intramolecular rearrangements, typically catalyzed by acids.

The isomerization of longifolene to isolongifolene is a classic example of a carbocation-mediated molecular rearrangement. This process is initiated by the protonation of the exocyclic double bond in longifolene, leading to the formation of a tertiary carbocation. This intermediate then undergoes a series of skeletal rearrangements, ultimately resulting in the formation of the more thermodynamically stable isolongifolene.

The acid-catalyzed rearrangement of longifolene to isolongifolene is a well-established method. jetir.org This transformation is a prime example of a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to a neighboring carbon. wikipedia.orglscollege.ac.in The reaction is typically initiated by a Brønsted or Lewis acid.

The generally accepted mechanism proceeds as follows:

Protonation of the exocyclic double bond of longifolene by an acid catalyst generates a tertiary carbocation.

This carbocation undergoes a 1,2-alkyl shift, a key step in the Wagner-Meerwein rearrangement, leading to a bridged carbocation intermediate.

A subsequent deprotonation from an adjacent carbon atom results in the formation of the endocyclic double bond characteristic of isolongifolene.

Various acid catalysts have been employed for this purpose, including mineral acids like sulfuric acid in conjunction with acetic acid, as well as organic acids such as bromoacetic acid. google.com The use of acetic acid and sulfuric acid in dioxane has been reported for the hydration of longifolene, which also yields isolongifolene as a major product alongside sesquiterpene alcohols. google.com However, these methods often require stoichiometric amounts of corrosive acids, leading to challenges in product separation and waste disposal. google.com

| Acid Catalyst | Reaction Conditions | Observed Yield of Isolongifolene | Reference |

|---|---|---|---|

| Acetic Acid and Sulfuric Acid in Dioxane | 22-24°C for 60h, then 52°C for 10h | Approximately 66% | googleapis.com |

| Bromoacetic Acid | Not specified | Reported as a method for acid-catalyzed rearrangement | google.com |

Boron trifluoride etherate (BF₃·OEt₂) is a widely used Lewis acid catalyst in organic synthesis, known for promoting various rearrangements, including those in terpenes. heyigasglobal.commedcraveonline.comheyigasglobal.com In the context of isolongifolene synthesis, BF₃·OEt₂ serves as an efficient catalyst for the isomerization of longifolene. sphinxsai.com As a Lewis acid, it accepts an electron pair from the double bond of longifolene, which initiates the cascade of carbocation rearrangements. royalsocietypublishing.org

The reaction mechanism is analogous to the Brønsted acid-catalyzed pathway, with the Lewis acid initiating the formation of the crucial carbocation intermediate. A typical procedure involves refluxing longifolene with boron trifluoride etherate in a suitable solvent. sphinxsai.com This method offers the advantage of being a more controlled and often higher-yielding process compared to some mineral acid-based procedures.

| Catalyst | Solvent | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | Not specified in detail, but ether is implied | Reflux | Efficient Lewis acid-catalyzed rearrangement | sphinxsai.com |

Recent advancements in catalysis have led to the development of more sustainable and selective methods for the synthesis of isolongifolene. These approaches focus on the use of solid acid catalysts and biomimetic systems to overcome the limitations of traditional homogeneous acid catalysis.

The use of solid acid catalysts represents a significant step towards greener and more efficient chemical processes. googleapis.com These catalysts are generally non-corrosive, reusable, and easily separable from the reaction mixture, simplifying product purification and minimizing waste. googleapis.com For the isomerization of longifolene to isolongifolene, several solid acids have demonstrated high efficacy.

Nanocrystalline Sulfated Zirconia: This solid superacid has emerged as a highly effective catalyst for the solvent-free isomerization of longifolene. google.com Its high surface acidity, attributed to the presence of sulfate (B86663) groups on the zirconia surface, is crucial for its catalytic activity. google.commdpi.com The porous structure of nanocrystalline sulfated zirconia facilitates the diffusion of reactant and product molecules. google.com This catalyst has been shown to achieve high conversion rates of longifolene with excellent selectivity for isolongifolene under solvent-free conditions. google.com The catalytic performance is influenced by factors such as calcination temperature, which affects the crystal phase and surface area of the catalyst. mdpi.comaston.ac.uk

Montmorillonite (B579905) Clay: Acid-activated montmorillonite clays (B1170129), such as K10, have also been successfully employed as catalysts for the isomerization of longifolene. sphinxsai.com These clays possess Brønsted and Lewis acid sites on their surface, which are responsible for their catalytic activity. The reaction is typically carried out at elevated temperatures, and high conversion and selectivity to isolongifolene have been reported. sphinxsai.com

Silica (B1680970) Functionalized with Propylsulfonic Acid: This solid acid catalyst provides an efficient metal-free option for the solvent-free isomerization of longifolene, achieving complete conversion and high selectivity. researchgate.net

| Solid Acid Catalyst | Reaction Conditions | Conversion of Longifolene | Selectivity for Isolongifolene | Reference |

|---|---|---|---|---|

| Nanocrystalline Sulfated Zirconia | Solvent-free, 120-200°C | >90% | ~100% | googleapis.com |

| Montmorillonite Clay K10 | 120°C | >90% | 100% | sphinxsai.com |

| Silica Functionalized with Propylsulfonic Acid | Solvent-free, 180°C, 40 min | Complete | ~100% | researchgate.net |

A groundbreaking approach to terpene synthesis involves the use of supramolecular capsules that mimic the function of natural cyclase enzymes. nih.gov The hexameric resorcinarene (B1253557) capsule is a self-assembled nanoreactor that can catalyze complex terpene cyclizations within its confined cavity. researchgate.netresearchgate.netacs.org This capsule is formed from six resorcinarene units held together by hydrogen bonds, creating an internal volume that can encapsulate substrate molecules. nih.gov

In the synthesis of isolongifolene, the resorcinarene capsule acts as an artificial terpene cyclase. springernature.com It provides a unique microenvironment that stabilizes cationic intermediates and directs the reaction pathway towards a specific product. researchgate.net The catalytic process involves the encapsulation of a linear terpene precursor, which then undergoes a biomimetic tail-to-head terpene cyclization and rearrangement cascade within the capsule to form isolongifolene. nih.govspringernature.com This method is highly selective and can produce complex terpene skeletons in a few steps, mirroring the efficiency of enzymatic processes in nature. nih.gov The catalytic activity of the capsule is dependent on the presence of a co-catalyst, such as HCl, and is influenced by the encapsulation of the substrate within the capsule's cavity. nih.gov

This enzyme-mimicking strategy represents a significant advancement in synthetic organic chemistry, offering a highly controlled and selective route to complex natural products like isolongifolene. nih.gov

Novel Catalytic Approaches in Isolongifolene Synthesis

Synthesis of Isolongifolane Derivatives

The synthesis of isolongifolane derivatives often commences with the strategic modification of isolongifolene, a tricyclic sesquiterpene. A key transformation in this synthetic pathway is the epoxidation of the double bond in isolongifolene to form isolongifolene epoxide. This epoxide serves as a versatile intermediate, amenable to a variety of rearrangement reactions that lead to a diverse array of isolongifolane derivatives, some of which are valued in the fragrance industry. sphinxsai.comacs.org

Epoxidation Reactions of Isolongifolene

The conversion of isolongifolene to isolongifolene epoxide can be accomplished through several oxidative methods. The choice of method can influence the efficiency and selectivity of the reaction.

The epoxidation of isolongifolene can be effectively achieved using peracids, such as peracetic acid. sphinxsai.comgoogle.com This reaction is a classic method for converting alkenes to epoxides. The process involves the reaction of isolongifolene with a peracid in a suitable solvent. For instance, reacting isolongifolene with peracetic acid yields isolongifolene oxide. google.com Another peracid that has been utilized for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction with peracids typically results in the formation of the α-epoxide. sphinxsai.com This epoxide is a crucial intermediate for the synthesis of various fragrance compounds. sphinxsai.comgoogle.com

A greener approach to the epoxidation of isolongifolene involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst. sphinxsai.comresearchgate.net This method is considered an aerobic epoxidation. For example, isolongifolene can be converted to isolongifolene epoxide using hydrogen peroxide in acetic acid with a cation ion exchange resin, such as Tulsion T-42, acting as a catalyst. sphinxsai.com The reaction proceeds via the in situ formation of peracetic acid from the reaction between acetic acid and hydrogen peroxide, which then acts as the epoxidizing agent. sphinxsai.com This heterogeneous catalytic process is characterized by the presence of a solid catalyst, an aqueous phase, and the organic substrate. sphinxsai.com

The efficiency and selectivity of epoxidation reactions can be enhanced by the use of transition metal complexes as catalysts.

Mn(OAc)₃·2H₂O: Manganese(III) acetate (B1210297) dihydrate has been employed as a catalyst in the aerobic epoxidation of isolongifolene. sphinxsai.com This method can be carried out using pivalaldehyde and oxygen in a fluorous solvent. The use of Mn(OAc)₃·2H₂O facilitates the epoxidation, yielding isolongifolene epoxide in good yields. sphinxsai.com

Cobalt-containing MCM-41: Mesoporous materials, such as cobalt-containing MCM-41, have also been investigated as catalysts for epoxidation reactions. researchgate.netias.ac.in These materials offer a high surface area and well-defined pore structures, which can enhance catalytic activity. Cobalt-containing MCM-41 has been shown to catalyze the oxidation of cyclic olefins, demonstrating its potential for use in the epoxidation of substrates like isolongifolene. ias.ac.in

The following table summarizes the catalytic systems used in the epoxidation of isolongifolene.

| Catalyst | Oxidant | Key Features |

|---|---|---|

| Peracids (e.g., Peracetic acid, m-CPBA) | Peracid | A classic and effective method for epoxidation. acs.orggoogle.com |

| Cation ion exchange resin (Tulsion T-42) | Hydrogen Peroxide/Acetic Acid | A heterogeneous catalytic system considered a greener approach. sphinxsai.com |

| Mn(OAc)₃·2H₂O | Oxygen/Pivalaldehyde | A transition metal-catalyzed aerobic epoxidation. sphinxsai.com |

Rearrangement Chemistry of Isolongifolene Epoxide

Isolongifolene epoxide is a valuable intermediate that can undergo various rearrangements to yield a range of isolongifolane derivatives. These rearrangements are often acid-catalyzed and can lead to the formation of ketones and alcohols with desirable olfactory properties. sphinxsai.com

A significant rearrangement pathway for isolongifolene epoxide is the Wagner-Meerwein rearrangement. sphinxsai.comwikipedia.org This type of rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org In the case of isolongifolene epoxide, treatment with a catalytic amount of acid can induce this rearrangement.

For example, the treatment of isolongifolene epoxide can lead to the formation of 8-oxo-7-β-H-isolongifolane and an olefinic secondary alcohol. sphinxsai.com This transformation is believed to proceed through a Wagner-Meerwein rearrangement mechanism. sphinxsai.com The resulting ketone, 8-oxo-7-β-H-isolongifolane, is of particular interest in the fragrance industry due to its woody odor. sphinxsai.com This ketone can be further epimerized to the more stable 7-α-H isomer, which also possesses a sweet, woody scent. sphinxsai.com

The reaction conditions can influence the product distribution of the rearrangement. For instance, exposure of isolongifolene epoxide to active adsorbents like alumina (B75360) (Al₂O₃) or silica gel (SiO₂-gel) can also trigger its isomerization. sphinxsai.com

Acid-Induced Rearrangements (e.g., HCl in CHCl₃)

The rearrangement of isolongifolane precursors, particularly isolongifolene epoxide, can be effectively induced by acidic conditions. Treatment of isolongifolene epoxide with a 1% solution of hydrochloric acid (HCl) in chloroform (B151607) (CHCl₃) leads to a notable molecular rearrangement. sphinxsai.com This reaction primarily yields 8-oxoisolongifolane. sphinxsai.com Alongside this ketone, the reaction also produces an olefinic secondary alcohol as a secondary product. sphinxsai.com This transformation underscores the utility of acid catalysis in modifying the isolongifolane skeleton, leveraging the reactivity of the epoxide ring to facilitate skeletal changes and the formation of carbonyl compounds. sphinxsai.com

Solid Adsorbent-Induced Rearrangements (e.g., Al₂O₃, SiO₂ Gel)

Rearrangements of the isolongifolane framework can also be initiated by exposure to active solid adsorbents. When isolongifolene epoxide is treated with active aluminum oxide (Al₂O₃) or silica (SiO₂) gel, it undergoes a rapid rearrangement. sphinxsai.com This process leads to the isomerization of the epoxide into a secondary alcohol. sphinxsai.com The use of these solid adsorbents provides a heterogeneous catalytic approach for the transformation, which can offer advantages in terms of reaction workup and catalyst separation. sphinxsai.com The reaction on these active surfaces demonstrates that the epoxide can rearrange to form tetracarbocyclic derivatives, further highlighting the chemical versatility of this substrate. sphinxsai.com

Epimerization of Isolongifolane Ketones

The stereochemistry of isolongifolane ketones can be altered through epimerization. Specifically, the saturated ketone 8-oxo-7-β-H-isolongifolane can be converted to its more stable epimer, 8-oxo-7-α-H-isolongifolane. sphinxsai.com This conversion is described as a simple process, which can be achieved by slowly distilling the β-epimer over a caustic substance. sphinxsai.com The resulting 7(α)-H derivative is noted for its perfumery applications due to its sweet, woody scent. sphinxsai.com An analysis of a reaction sample showed a mixture containing 15.80% of the 7-β-H epimer and 77.17% of the more stable 7-α-H epimer, indicating that the equilibrium favors the alpha configuration. sphinxsai.com

Reduction Reactions of Isolongifolane Epoxides and Ketones

Reduction reactions are a fundamental method for the synthesis of alcohols from epoxides and ketones. In the context of isolongifolane, the reduction of epoxides can be achieved through nucleophilic addition of a hydride (H⁻) from reagents like lithium aluminum hydride (LiAlH₄), which opens the epoxide ring to form the corresponding alcohol. wikipedia.org This reductive ring-opening is a common and effective method for converting epoxides to alcohols. researchgate.net Similarly, ketones within the isolongifolane structure can be reduced to their corresponding secondary alcohols. While specific reducing agents for isolongifolane ketones are not detailed in the provided sources, this transformation is a standard procedure in organic synthesis. The formation of secondary alcohols as byproducts during the rearrangement of isolongifolene epoxide also points to reductive processes or alternative reaction pathways occurring simultaneously. sphinxsai.com

Derivatization for Functional Group Transformations

Formation of Isolongifolane Ketones (e.g., 8-oxo-7-β-H-isolongifolane, 8-oxo-7-α-H-isolongifolane)

The synthesis of specific isolongifolane ketones is a key transformation, often starting from isolongifolene. The epoxidation of isolongifolene with peracids yields an α-epoxide. sphinxsai.com This isolongifolene epoxide serves as a crucial intermediate which, upon rearrangement, produces the saturated ketone 8-oxo-7-β-H-isolongifolane. sphinxsai.com This rearrangement can be triggered by various conditions, including treatment with a sodium bicarbonate solution, which results in approximately 70% yield of the ketone. sphinxsai.com The primary product, 8-oxo-7-β-H-isolongifolane, can then be epimerized, as previously described, to the more stable 8-oxo-7-α-H-isolongifolane by distillation over caustic material. sphinxsai.com

| Starting Material | Reaction | Reagents/Conditions | Product(s) | Citation |

|---|---|---|---|---|

| Isolongifolene | Epoxidation | Peracids | Isolongifolene α-epoxide | sphinxsai.com |

| Isolongifolene epoxide | Rearrangement | 1% HCl in CHCl₃ | 8-oxoisolongifolane, Olefinic secondary alcohol | sphinxsai.com |

| Isolongifolene epoxide | Rearrangement | Sodium bicarbonate solution | 8-oxo-7-β-H-isolongifolane (~70%), Olefinic secondary alcohol (~1-5%) | sphinxsai.com |

| 8-oxo-7-β-H-isolongifolane | Epimerization | Slow distillation over caustic | 8-oxo-7-α-H-isolongifolane | sphinxsai.com |

Isolongifolane Alcohol Synthesis

Isolongifolane alcohols can be synthesized through the rearrangement of isolongifolene epoxide. As a byproduct of the acid-induced rearrangement with 1% HCl in CHCl₃, an olefinic secondary alcohol is formed. sphinxsai.com In reactions aimed at producing 8-oxo-7-β-H-isolongifolane via rearrangement, this olefinic secondary alcohol is typically formed in yields of less than 5%. sphinxsai.com Furthermore, treating isolongifolene epoxide with active adsorbents like Al₂O₃ or SiO₂-gel leads to its isomerization, yielding another secondary alcohol. sphinxsai.com These reactions demonstrate that controlled rearrangement of the epoxide intermediate is a viable route to obtaining various isolongifolane alcohols. sphinxsai.com

| Starting Material | Reagents/Conditions | Product | Notes | Citation |

|---|---|---|---|---|

| Isolongifolene epoxide | 1% HCl in CHCl₃ | Olefinic secondary alcohol | Byproduct in the formation of 8-oxoisolongifolane. | sphinxsai.com |

| Isolongifolene epoxide | Active Al₂O₃ or SiO₂-gel | Secondary alcohol | Product of isomerization. | sphinxsai.com |

Isolongifolane Acetals Formation

The formation of cyclic acetals from isolongifolanone (B1589518), a ketone derivative of isolongifolane, is a notable transformation that yields compounds with unique olfactory properties. These acetals, specifically cyclic isolongifolanone ketals, are synthesized through the reaction of isolongifolanone with aliphatic 1,2-diols under acidic catalysis. nih.govgoogle.comgoogle.com

The synthesis process begins with isolongifolene, which is first oxidized to produce a mixture of epimeric ketones, primarily isolongifolane-3-one. google.com This ketone mixture is then reacted with a 1,2-diol, such as ethylene (B1197577) glycol or propylene (B89431) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid. google.com To drive the reaction to completion, the water formed during the reaction is continuously removed, typically by azeotropic distillation using an inert solvent like toluene (B28343) or cyclohexane. nih.govgoogle.com This method allows for the preparation of various cyclic acetals, whose structures depend on the specific 1,2-diol used. nih.gov

These resulting acetals are valued in the fragrance industry for their strong, woody, and long-lasting scents with additional floral and moss-like notes. nih.gov

Table 1: Synthesis of Isolongifolane Acetals

| Precursor | Reagents | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Isolongifolanone | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with water separation | Cyclic ethylene acetal |

| Isolongifolanone | Propylene Glycol-1,2 | p-Toluenesulfonic acid | Toluene | Reflux for 30 hours | Cyclic propylene acetal |

Synthesis of Isolongifolane Pyrazole (B372694) Compounds

The synthesis of novel pyrazole derivatives incorporating the isolongifolanone skeleton has been explored for potential applications in medicinal chemistry. nih.gov Pyrazoles are a well-known class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov The core synthetic strategy involves the condensation of a diketone with a hydrazine (B178648) derivative. nih.gov

In the context of isolongifolane, a series of pyrazole ring-containing derivatives were synthesized from the parent compound, isolongifolanone. nih.gov This natural product serves as a starting material, which is chemically modified to introduce the pyrazole moiety. While the specific reaction details for creating the isolongifolane-pyrazole hybrid were not fully elaborated in the provided references, the general synthesis of pyrazoles often involves reacting a 1,3-dicarbonyl compound (or a precursor) with hydrazine or its substituted derivatives. nih.govresearchgate.netiosrjournals.org For instance, the Vilsmeier-Haack reaction can be used to form a β-chloro-α,β-unsaturated aldehyde, which then cyclizes with hydrazine to form the pyrazole ring. researchgate.net Research has shown that these novel isolongifolanone-pyrazole derivatives exhibit interesting biological activities, such as antiproliferative effects on cancer cell lines. nih.gov

Synthesis of Isolongifolane-Based Fluorescent Indicators

Isolongifolanone, a renewable natural product, has been successfully utilized as a scaffold for the rational design and synthesis of novel fluorescent probes. nih.gov A biocompatible fluorescent probe, designated DN, was developed from isolongifolanone for the selective and sensitive detection of hypochlorite (B82951) (ClO⁻) in physiological environments. nih.gov

The probe was designed to undergo a specific oxidation reaction with hypochlorite, which in turn liberates an isolongifolanone derivative (PA) that emits a strong blue fluorescence. nih.gov This reaction provides a clear "turn-on" fluorescent signal in the presence of the target analyte. The probe demonstrated a very low detection limit for hypochlorite, calculated to be 5.86 x 10⁻⁹ M. nih.gov The practical applicability of this isolongifolane-based indicator was further demonstrated through its use on test strips for the visual detection of hypochlorite and for imaging intracellular hypochlorite in living cells, highlighting its potential in bio-imaging applications. nih.gov

Allylic Oxidation in Isolongifolene Chemistry

Allylic oxidation is a key reaction for the functionalization of isolongifolene, converting an allylic C-H bond into a carbonyl or hydroxyl group. orgsyn.orgnih.govnih.gov This transformation is particularly valuable for producing α,β-unsaturated ketones, which are important intermediates in the synthesis of fine chemicals and fragrances. A green synthesis method for producing isolongifolenone involves the allylic oxidation of isolongifolene using tert-butyl hydroperoxide (TBHP) as the oxidant and copper as the catalyst.

The optimal conditions for this reaction were determined to be a 3% mass fraction of copper catalyst relative to isolongifolene, a 3.5:1 molar ratio of TBHP to isolongifolene, and a 1:1 mass ratio of tert-butyl alcohol (TBA) as the solvent to isolongifolene. The reaction proceeds efficiently at a temperature of 80°C over 12 hours, achieving a yield of over 93% with a purity of 98.75%. This method represents an effective approach for the selective oxidation of isolongifolene. Other transition metal catalysts, such as those based on rhodium, cobalt, and ruthenium, are also known to be effective for allylic oxidations with TBHP, often proceeding through the formation of a tert-butylperoxy radical. nih.govorgsyn.org

Table 2: Optimized Conditions for Allylic Oxidation of Isolongifolene

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Copper (Cu) |

| Oxidant | tert-Butyl hydroperoxide (TBHP) |

| Catalyst Loading | 3% (by mass of isolongifolene) |

| Molar Ratio (TBHP:Isolongifolene) | 3.5 : 1 |

| Solvent | tert-Butyl alcohol (TBA) |

| Mass Ratio (TBA:Isolongifolene) | 1 : 1 |

| Reaction Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield of Isolongifolenone | > 93% |

Green Chemistry Principles in Isolongifolane Synthesis

Solvent-Free Reaction Methodologies

Adhering to the principles of green chemistry, solvent-free reaction methodologies have been developed for the synthesis of isolongifolane and its derivatives. These methods are environmentally friendly as they eliminate the need for organic solvents, which are often volatile, toxic, and difficult to dispose of. mdpi.com

A significant example is the catalytic isomerization of longifolene to isolongifolene. This process can be carried out in a single step without the use of any solvent, employing a nano-crystalline sulfated zirconia solid super acid catalyst. google.com This eco-friendly process is notable for being a single-step, solvent-free catalytic method. google.com Similarly, the oxidation of isolongifolene to produce valuable ketone derivatives can also be performed under solvent-free conditions, resulting in high selectivity for the desired product. sphinxsai.com These solvent-free approaches not only reduce environmental impact but also simplify the reaction work-up and product purification steps. organic-chemistry.org

Utilization of Ion Exchange Resins as Catalysts

The use of solid acid catalysts, particularly ion exchange resins, represents another green chemistry approach in the synthesis of isolongifolane derivatives. samyangtrilite.comicdst.org These resins offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, reusability, reduced corrosion, and high selectivity. sphinxsai.comsamyangtrilite.com

In the synthesis of isolongifoline ketone, a cation exchange resin (Tulsion T-421) has been effectively used as a catalyst for the aerobic epoxidation of isolongifoline with hydrogen peroxide in acetic acid. sphinxsai.com The reaction proceeds through the formation of an isolongifoline epoxide intermediate, which then rearranges to the desired ketone. sphinxsai.com The mechanism involves the protonation of the carboxylic group by the resin, followed by nucleophilic attack of hydrogen peroxide to form a peracetic acid intermediate, which then acts as the oxidizing agent. sphinxsai.com This heterogeneous catalytic process demonstrates good yields and showcases the utility of ion exchange resins in producing valuable terpene derivatives through an environmentally safer and more efficient pathway. sphinxsai.comresearchgate.net

Sustainable Catalytic Systems for Isolongifolane Chemistry

The development of sustainable catalytic systems for the synthesis and derivatization of isolongifolane is a focal point of contemporary research, driven by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by utilizing renewable resources, minimizing waste, and employing catalysts that are efficient, recyclable, and environmentally benign. scrivenerpublishing.comnih.govresearchgate.net The application of these systems to isolongifolane chemistry targets key transformations such as the isomerization of precursors and the functionalization of the isolongifolane scaffold.

One of the primary routes to isolongifolane involves the acid-catalyzed rearrangement of longifolene. Traditionally, this has been achieved using homogeneous mineral acids or Lewis acids, which are often corrosive, difficult to separate from the reaction mixture, and generate significant waste. Sustainable alternatives focus on the use of solid acid catalysts, which are easily recoverable and reusable. researchgate.net

Heterogeneous catalysts, such as silica-supported phosphotungstic acid (H₃PW₁₂O₄₀), have demonstrated high efficiency in the solvent-free isomerization of longifolene to isolongifolene. researchgate.net This approach not only simplifies catalyst recovery but also aligns with the green chemistry principle of minimizing solvent usage. rsc.org The use of such solid acids can provide high turnover numbers and can be regenerated and reused multiple times, enhancing the economic and environmental viability of the process. researchgate.net

Another area of focus is the sustainable oxidation of isolongifolane to produce valuable derivatives, such as isolongifolanone. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which are toxic and environmentally harmful. Green catalytic approaches employ cleaner oxidants like hydrogen peroxide or molecular oxygen in conjunction with efficient catalysts. For instance, the epoxidation of isolongifolane can be achieved using hydrogen peroxide in the presence of a cation exchange resin as a heterogeneous catalyst. sphinxsai.com This method avoids the use of peracids and facilitates catalyst separation. The resulting epoxide can then be rearranged to the corresponding ketone. sphinxsai.com

Biocatalysis represents a frontier in the sustainable synthesis of complex molecules like terpenes. nih.govmdpi.com Enzymes, operating under mild conditions in aqueous media, offer unparalleled selectivity and can significantly reduce the environmental footprint of chemical transformations. nih.gov While specific enzymes for the direct cyclization to isolongifolane are not yet mainstream, the broader field of terpene cyclases is an active area of research. nih.gov Engineered enzymes could potentially be developed to catalyze the cyclization of farnesyl pyrophosphate to form the isolongifolane skeleton, offering a highly sustainable and atom-economical route.

The following interactive table summarizes various catalytic systems relevant to the sustainable chemistry of isolongifolane and its precursors.

| Precursor/Substrate | Catalyst | Reaction Type | Key Sustainable Features |

| Longifolene | Silica-supported H₃PW₁₂O₄₀ | Isomerization | Heterogeneous, solvent-free, reusable catalyst researchgate.net |

| Isolongifolane | Cation exchange resin (Tulsion T-42) / H₂O₂ | Epoxidation | Heterogeneous catalysis, use of a green oxidant sphinxsai.com |

| Farnesyl Pyrophosphate | Engineered Terpene Cyclase (Hypothetical) | Cyclization | Biocatalysis, mild reaction conditions, aqueous medium nih.govnih.gov |

| α-Pinene | Phosphotungstic heteropoly acids | Isomerization | Efficient, environmentally friendly heterogeneous catalyst researchgate.net |

Further advancements in this field are geared towards the development of multifunctional catalysts that can perform several transformations in a single pot, a concept known as tandem or cascade catalysis. rsc.org This approach minimizes waste by reducing the number of intermediate purification steps. The integration of photocatalysis is also a promising avenue, utilizing light as a clean energy source to drive chemical reactions. nih.gov As the demand for sustainable chemical manufacturing grows, the application of these innovative catalytic systems will be crucial in the production of isolongifolane and its derivatives.

Reaction Mechanisms and Mechanistic Investigations in Isolongifolane Chemistry

Elucidation of Longifolene (B8805489) to Isolongifolene (B72527) Isomerization Mechanisms

The isomerization of longifolene to isolongifolene is a classic example of an acid-catalyzed skeletal rearrangement. khanacademy.orggoogle.com This transformation does not proceed under thermal conditions alone, highlighting the crucial role of a catalyst. Various acidic catalysts, ranging from strong protic acids like sulfuric acid to Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and solid acids, have been employed to facilitate this reaction. khanacademy.orgwordpress.com

The prevailing mechanism involves the protonation of the exocyclic double bond of longifolene by a Brønsted acid or coordination with a Lewis acid. wordpress.comresearchgate.net This initial step generates a carbocationic intermediate. The subsequent rearrangement is driven by the inherent strain in the longifolene framework and proceeds through a series of carbocationic shifts to achieve a more stable structure.

A proposed mechanistic pathway using a solid acid catalyst, such as nano-crystalline sulfated zirconia, is depicted below. The Brønsted acid sites on the catalyst are believed to be the active centers for this isomerization. wordpress.comresearchgate.net

Protonation: The reaction initiates with the protonation of the exocyclic double bond of longifolene by a proton from the acid catalyst, forming a tertiary carbocation.

Wagner-Meerwein Shift: A 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement, occurs where the C-7 to C-1 bond migrates to the electron-deficient C-8. This relieves some of the ring strain and results in a new carbocationic intermediate.

Deprotonation: The final step involves the elimination of a proton from a carbon adjacent to the carbocation center, leading to the formation of the double bond in isolongifolene and regeneration of the acid catalyst.

The use of solid acid catalysts like montmorillonite (B579905) clay K10 has been shown to provide high selectivity and conversion rates for this isomerization. google.com Kinetic studies have confirmed that the isomerization of longifolene to isolongifolane is a Brønsted acid-catalyzed reaction. wordpress.com

| Catalyst Type | Example(s) | Key Mechanistic Feature | Reference(s) |

| Lewis Acid | BF₃·Et₂O | Coordination to the double bond, initiating carbocation formation. | khanacademy.orgwordpress.com |

| Solid Acid | Sulfated Zirconia | Protonation via Brønsted acid sites on the catalyst surface. | google.comwordpress.comresearchgate.net |

| Clay Catalyst | Montmorillonite K10 | Provides acid sites for efficient and selective isomerization. | google.com |

Detailed Mechanistic Studies of Isolongifolane Epoxidation

Isolongifolane can be converted to its corresponding epoxide, a valuable intermediate for the synthesis of fragrance compounds. sphinxsai.comresearchgate.net A common method for this epoxidation is the in situ reaction with peracetic acid, which is generated from acetic acid and hydrogen peroxide, often in the presence of a cation exchange resin as a catalyst. sphinxsai.comresearcherslinks.com

The epoxidation is a heterogeneous catalytic process involving a solid catalyst phase, an aqueous phase (acetic acid, hydrogen peroxide, water), and an organic phase (isolongifolane). sphinxsai.com The mechanism proceeds in two main stages:

Formation of Peracetic Acid: The cation exchange resin, a form of solid acid, catalyzes the formation of peracetic acid from acetic acid and hydrogen peroxide. sphinxsai.comresearcherslinks.com

Protonation of the carbonyl oxygen of acetic acid on the acid site of the resin.

Nucleophilic attack by hydrogen peroxide on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule to yield peracetic acid. sphinxsai.com

Epoxidation of Isolongifolene: The peracetic acid then acts as the oxygen donor in the epoxidation of the isolongifolane double bond. This reaction is believed to follow the "butterfly mechanism," a concerted process where the peracid transfers an oxygen atom to the alkene. youtube.comorientjchem.org

The peracetic acid approaches the double bond of isolongifolene.

The oxygen atom of the peroxy group is transferred to the double bond in a single, concerted step, forming the epoxide ring.

The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. researchgate.net Epoxidation of isolongifolene with peracids typically yields the α-epoxide. sphinxsai.com

Reaction Pathways in Epoxide Rearrangements to Ketones and Alcohols

Isolongifolene epoxide is a versatile intermediate that undergoes novel rearrangements under various conditions to yield valuable products, primarily ketones and alcohols. sphinxsai.comresearchgate.net The product distribution is highly dependent on the reaction conditions, such as the type of catalyst and solvent used. sphinxsai.comresearchgate.net

Acid-catalyzed rearrangement of isolongifolene epoxide is a prominent pathway leading to the formation of ketones. For instance, treatment of the epoxide with an acid catalyst initiates ring-opening to form a carbocation. This is followed by a series of skeletal rearrangements. sphinxsai.com

A key product from this rearrangement is 8-oxo-7-β-H-isolongifolane. sphinxsai.comresearchgate.net The formation of this ketone is rationalized through a Wagner-Meerwein rearrangement. sphinxsai.com The mechanism involves:

Protonation and Ring Opening: The epoxide oxygen is protonated by an acid catalyst, making it a better leaving group. The C-O bond breaks, leading to the formation of a carbocation at the more substituted carbon.

Hydride/Alkyl Shift: A 1,2-hydride or alkyl shift occurs to stabilize the carbocation. In the context of isolongifolene epoxide rearrangement, a complex series of shifts, characteristic of the Wagner-Meerwein rearrangement, leads to a significant alteration of the carbon skeleton.

Formation of Ketone: The resulting carbocation intermediate is then quenched, often through a deprotonation step, to yield the final ketone product. The rearrangement of isolongifolene epoxide to 8-oxo-7-β-H-isolongifolane is a classic example of such a pathway. sphinxsai.com

The ring-opening of epoxides is fundamentally a nucleophilic substitution reaction. chemistrysteps.comlibretexts.org Depending on the conditions (acidic or basic), the mechanism and regioselectivity of the nucleophilic attack can differ. libretexts.orglibretexts.org

Under acidic conditions , the epoxide oxygen is protonated first, creating a good leaving group. The nucleophile (e.g., water, alcohol) then attacks the more substituted carbon of the epoxide, as this carbon bears a greater degree of positive charge in the transition state, which has significant SN1 character. libretexts.orglibretexts.org

Under basic or neutral conditions , a strong nucleophile attacks one of the epoxide carbons in an SN2 fashion. khanacademy.orgmasterorganicchemistry.com Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.orgmasterorganicchemistry.com This attack causes the ring to open, forming an alkoxide intermediate, which is subsequently protonated during workup to yield an alcohol. masterorganicchemistry.com

In the rearrangement of isolongifolene epoxide, intramolecular rearrangements often dominate over intermolecular nucleophilic attack, especially under acidic conditions, leading to ketones. However, the formation of olefinic secondary alcohols as byproducts suggests that pathways involving nucleophilic attack (by solvent or counter-ions) and subsequent elimination are also operative. sphinxsai.com

The formation of different isomers and byproducts in isolongifolane chemistry can be explained by tautomerism and elimination reactions.

Tautomerism: The initially formed ketone, 8-oxo-7-β-H-isolongifolane, can be epimerized to the more stable 8-oxo-7-α-H-isolongifolane. sphinxsai.com This epimerization likely proceeds through an enol or enolate intermediate via a process known as keto-enol tautomerism. usp.bryoutube.com Under basic conditions (e.g., distillation over caustic), a proton alpha to the carbonyl group is abstracted to form a resonance-stabilized enolate. usp.bryoutube.com Reprotonation of this intermediate can occur from either face, allowing for the inversion of stereochemistry at the α-carbon and leading to the thermodynamically more stable epimer. sphinxsai.comusp.br

Elimination Reactions: The formation of unsaturated alcohols from isolongifolene epoxide is a result of elimination reactions. sphinxsai.com This pathway can be initiated by a base, which abstracts a proton from a carbon adjacent to the epoxide ring (a β-elimination). researchgate.net This leads to the opening of the epoxide ring and the formation of a double bond, resulting in an allylic alcohol. researchgate.net The use of strongly basic, non-nucleophilic reagents can favor this rearrangement pathway. researchgate.net

| Reaction Type | Key Intermediate/Process | Resulting Product(s) | Reference(s) |

| Carbocationic Rearrangement | Wagner-Meerwein Shift | 8-oxo-7-β-H-isolongifolane | sphinxsai.com |

| Nucleophilic Attack (Basic) | SN2 attack at less substituted carbon | Diols, Alcohols | libretexts.orgmasterorganicchemistry.com |

| Nucleophilic Attack (Acidic) | SN1-like attack at more substituted carbon | Diols, Alcohols | libretexts.orglibretexts.org |

| Tautomerism | Keto-enol/enolate intermediate | Epimerization of ketones (e.g., 8-oxo-7-α-H-isolongifolane) | sphinxsai.comusp.br |

| Elimination | β-elimination | Unsaturated (allylic) alcohols | sphinxsai.comresearchgate.net |

Mechanistic Aspects of Catalytic Transformations in Isolongifolane Chemistry

Catalysis is central to the efficient and selective synthesis of isolongifolane and its derivatives. The nature of the catalyst profoundly influences the reaction mechanism and, consequently, the product distribution. wordpress.comresearchgate.net

Solid Acid Catalysts (e.g., Sulfated Zirconia): In the isomerization of longifolene, the acidity of the catalyst is paramount. Studies have shown that the ratio of Brønsted to Lewis acid sites (B/L ratio) on sulfated zirconia can control the selectivity of the reaction. A higher B/L ratio favors further rearrangement of isolongifolane to other products. wordpress.com The mechanism involves the interaction of the alkene with the Brønsted acid sites, leading to carbocation formation and subsequent skeletal rearrangement. wordpress.comresearchgate.net The proximity of the catalytic sites is crucial for promoting selectivity. osti.gov

Ion Exchange Resins (e.g., Tulsion T-421): These materials serve as effective heterogeneous catalysts for the epoxidation of isolongifolene and the subsequent rearrangement. sphinxsai.comresearchgate.net In the epoxidation step, the acidic resin facilitates the formation of the peracid oxidant. sphinxsai.comresearcherslinks.com During the rearrangement of the epoxide to the ketone, the acidic environment provided by the resin promotes the necessary carbocationic intermediates for the Wagner-Meerwein shift. sphinxsai.com The use of these resins offers advantages such as easy separation and reusability. researchgate.netaston.ac.uk

Metal-Based Catalysts: While less common for the primary isomerization and epoxidation, metal catalysts can be employed for other transformations. For instance, palladium catalysts have been shown to selectively isomerize certain epoxides to aldehydes or ketones through a proposed oxidative addition/β-hydride elimination mechanism, which is distinct from the acid-catalyzed carbocationic pathway. acs.org The mechanism of metal-catalyzed epoxidation generally involves the coordination of the metal with the oxidant, followed by oxygen transfer to the alkene. orientjchem.org

The choice of catalyst, therefore, provides a powerful tool to direct the reaction pathway in isolongifolane chemistry, enabling the selective synthesis of desired products by favoring specific mechanistic routes.

Spectroscopic and Advanced Analytical Characterization of Isolongifolane Compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of isolongifolane, enabling the separation of this compound from complex mixtures and the assessment of its purity.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like isolongifolane. ufl.edumeasurlabs.com This method is particularly effective for purity assessment and quantification.

Principle of GC-FID: In GC-FID, the sample is vaporized and carried by an inert gas through a capillary column. ufl.edu The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. ufl.edu As the separated components elute from the column, they are combusted in a hydrogen-air flame. scioninstruments.com This combustion produces ions, generating an electrical current that is proportional to the amount of the analyte, which is then measured by the detector. ufl.eduscioninstruments.com

Application in Isolongifolane Analysis: GC-FID is highly suitable for determining the purity of isolongifolane samples. measurlabs.com The area of the peak corresponding to isolongifolane in the resulting chromatogram is compared to the total area of all peaks to calculate its percentage purity. measurlabs.com The technique is valued for its high sensitivity and wide linear range, making it ideal for routine quality control. scioninstruments.comifoodmm.cn For accurate quantification, a calibration curve is typically established using standards of known concentrations. scioninstruments.com

Typical GC-FID Parameters:

| Parameter | Typical Value/Condition | Purpose |

| Injector Temperature | 250-280°C | Ensures rapid and complete vaporization of the sample. raccefyn.co |

| Column Type | Capillary column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of components. ufl.edu |

| Oven Temperature Program | 50°C (hold 1 min) to 280°C at 10°C/min | Separates compounds based on their boiling points. raccefyn.co |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. ufl.edu |

| Detector Temperature | 280-300°C | Prevents condensation of eluting compounds. raccefyn.co |

| Injection Volume | 0.2 - 1.0 µL | Amount of sample introduced into the system. raccefyn.co |

This table presents a generalized set of parameters. Specific conditions may vary depending on the instrument and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an indispensable tool for the analysis of isolongifolane and its derivatives. researchgate.net

Principle of GC-MS: Similar to GC-FID, the sample is first separated by gas chromatography. innovatechlabs.com Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). acdlabs.com This high-energy ionization process causes the molecules to fragment in a reproducible manner. acdlabs.comlibretexts.org The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. libretexts.org

Application in Isolongifolane Analysis: GC-MS is used for both qualitative and quantitative analysis of isolongifolane. creative-proteomics.com The retention time from the GC provides one level of identification, while the mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for confident identification. innovatechlabs.com The fragmentation pattern provides valuable structural information about the molecule. orientjchem.org

Fragmentation Pattern of Isolongifolane: The fragmentation of isolongifolane in the mass spectrometer will produce a characteristic set of fragment ions. While a specific fragmentation pattern for isolongifolane was not found in the provided search results, the general principles of fragmentation for sesquiterpenes can be applied. The molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight. Subsequent fragmentation would involve the loss of alkyl groups (e.g., methyl, ethyl) leading to characteristic fragment ions. orientjchem.org

For less volatile or thermally labile derivatives of isolongifolane, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. creative-proteomics.comresearchgate.net This technique is especially powerful in the context of metabolomics, where the goal is to identify and quantify a wide range of metabolites in a biological sample. silantes.com

Principle of LC-MS/MS: In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). mdpi.com The separated components then enter the mass spectrometer. nih.gov In a tandem mass spectrometer, specific ions (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. silantes.com This two-stage mass analysis provides a high degree of specificity and sensitivity. mdpi.com

Application in Isolongifolane Metabolomic Analysis: LC-MS/MS can be used to study the metabolism of isolongifolane in various organisms. creative-proteomics.com For instance, it can identify hydroxylated or glycosylated metabolites of isolongifolane in plant extracts or animal plasma. nih.gov The technique's ability to handle complex biological matrices makes it ideal for such studies. silantes.com By using techniques like hydrophilic interaction liquid chromatography (HILIC) in conjunction with reversed-phase chromatography, a broad range of metabolites with varying polarities can be analyzed. mdpi.com

Centrifugal Partition Chromatography (CPC) is a form of counter-current chromatography, which is a liquid-liquid separation technique that does not rely on a solid stationary phase. ijpra.comgilson.com This makes it particularly advantageous for the separation and purification of natural products like isolongifolane, as it avoids irreversible adsorption and sample degradation that can occur with solid supports. plantaanalytica.com

Principle of CPC: CPC utilizes a biphasic liquid system, where one liquid phase is held stationary by a centrifugal force, while the other mobile phase is pumped through it. plantaanalytica.comrotachrom.com The separation of compounds is based on their differential partitioning between the two immiscible liquid phases. rotachrom.com The efficiency of the separation is determined by the partition coefficient (Kd) of the solutes. rotachrom.com

Application in Isolongifolane Separation: CPC is a powerful technique for the preparative-scale isolation and purification of sesquiterpenoids, including compounds structurally related to isolongifolane, from complex mixtures like essential oils. nih.gov It offers high loading capacity and the ability to obtain high-purity compounds. plantaanalytica.com The selection of a suitable biphasic solvent system is crucial for a successful separation. nih.gov

Advantages of CPC for Sesquiterpene Separation:

| Advantage | Description |

| No Solid Support | Eliminates issues of irreversible adsorption and sample denaturation. plantaanalytica.com |

| High Loading Capacity | Allows for the processing of larger sample quantities compared to traditional column chromatography. plantaanalytica.com |

| High Purity and Recovery | Can achieve purities greater than 99% with recovery rates exceeding 90%. ijpra.com |

| Scalability | Methods can be scaled up from analytical to industrial production. plantaanalytica.com |

| Versatility | A wide range of biphasic solvent systems can be employed to optimize selectivity. ijpra.com |

This table highlights the key benefits of using Centrifugal Partition Chromatography for the separation of natural products.

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. innovatechlabs.com

Principle of FT-IR: An FT-IR spectrometer passes a beam of infrared radiation through the sample. rtilab.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of molecular vibration. rtilab.com The unique pattern of these absorption bands serves as a molecular fingerprint. rtilab.com

Application in Isolongifolane Analysis: The FT-IR spectrum of isolongifolane would exhibit characteristic absorption bands corresponding to its hydrocarbon structure. Key regions of the spectrum would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the numerous C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bending: Absorptions in the 1350-1480 cm⁻¹ region corresponding to the bending vibrations of the C-H bonds.

FT-IR can be used for the qualitative identification of isolongifolane and to monitor chemical reactions involving this compound, for example, by observing the appearance or disappearance of functional group peaks. caf.ac.cn

Typical FT-IR Absorption Ranges for Hydrocarbons:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| -CH₂- | Bending (Scissoring) | ~1465 |

| -CH₃ | Bending (Asymmetric) | ~1450 |

| -CH₃ | Bending (Symmetric) | ~1375 |

This table provides a general guide to the expected FT-IR absorption bands for a saturated hydrocarbon like isolongifolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. sigmaaldrich.comwikipedia.orgebsco.com

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each proton and carbon atom within the isolongifolane framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of isolongifolane displays a complex pattern of signals due to the numerous protons in distinct chemical environments. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic structure. While specific assignments require advanced techniques, the spectrum typically shows a series of multiplets in the aliphatic region (around 0.8-2.5 ppm), corresponding to the methyl, methylene, and methine protons of the fused ring system.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom gives a single peak, simplifying the analysis. bhu.ac.in The chemical shifts in ¹³C-NMR are spread over a wider range than in ¹H-NMR, generally from 0 to 220 ppm for organic compounds, which often allows for the resolution of all carbon signals. bhu.ac.in For isolongifolane, the spectrum will exhibit signals corresponding to the methyl, methylene, methine, and quaternary carbon atoms, with their specific chemical shifts being highly diagnostic of their position within the tricyclic structure. The sensitivity of ¹³C NMR has been significantly enhanced by high-field instruments and cryoprobe technology, making it a highly quantitative method for analysis. mdpi.com

A representative, though generalized, set of expected chemical shift ranges for the carbon atoms in the isolongifolane core is presented below. Actual values can vary based on the specific derivative and solvent used.

| Carbon Type | Typical Chemical Shift (ppm) |

| Methyl (CH₃) | 15 - 30 |

| Methylene (CH₂) | 20 - 45 |

| Methine (CH) | 30 - 55 |

| Quaternary (C) | 35 - 60 |

Two-dimensional (2D) NMR spectroscopy provides correlations between different nuclei, which is invaluable for assembling the molecular structure. wikipedia.orgnih.govlibretexts.org These experiments spread the NMR signals into two frequency dimensions, resolving overlapping peaks that can complicate 1D spectra. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.orgucl.ac.uk Cross-peaks in the COSY spectrum reveal the connectivity of the proton network throughout the isolongifolane molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgresearchgate.net Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net HMBC is crucial for identifying the connectivity between quaternary carbons and the rest of the molecule, as well as for piecing together different fragments of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. wikipedia.org In mass spectrometry, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org

For isolongifolane, which has a molecular formula of C₁₅H₂₆, the expected molecular ion peak [M]⁺ would appear at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. libretexts.orglibretexts.org The fragmentation of the molecular ion is influenced by the stability of the resulting fragment ions. libretexts.org In the case of isolongifolane, the fragmentation is likely to involve the cleavage of carbon-carbon bonds within the fused ring system. The study of these fragmentation pathways can provide valuable information for the structural elucidation of unknown isolongifolane derivatives. nih.govcore.ac.uknih.gov Different ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), can be employed, each potentially yielding different fragmentation patterns. cas.cn

| Ion Type | Description |

| Molecular Ion [M]⁺ | The intact molecule with one electron removed. Its m/z value gives the molecular weight. |

| Fragment Ions | Smaller charged particles resulting from the breakup of the molecular ion. The pattern of these ions is characteristic of the molecule's structure. |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.govwikidoc.orgnumberanalytics.com This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of all atoms. wikidoc.org

For a chiral molecule like isolongifolane, X-ray crystallography can unambiguously establish the absolute configuration of all stereocenters, provided a suitable crystal can be grown. researchgate.netresearchgate.net This is particularly important for confirming the structure of new natural products or the outcome of stereoselective syntheses.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.eduazooptics.com This technique is primarily used to identify the presence of chromophores, which are parts of a molecule that absorb light. azooptics.com

Isolongifolane itself, being a saturated hydrocarbon, does not possess any chromophores that absorb significantly in the typical UV-Vis range (200-800 nm). researchgate.net Therefore, its UV-Vis spectrum is generally not informative for structural elucidation. researchgate.net However, if the isolongifolane skeleton is functionalized with groups that are chromophoric, such as carbonyls, conjugated double bonds, or aromatic rings, then UV-Vis spectroscopy becomes a valuable tool for characterizing these derivatives. The wavelength of maximum absorbance (λ_max) can provide information about the nature and extent of the chromophoric system. azooptics.com

Optical Rotation and Polarimetry for Chiral Analysis

Isolongifolane is a chiral molecule, meaning it is not superimposable on its mirror image. anton-paar.com Chiral molecules have the property of rotating the plane of plane-polarized light, a phenomenon known as optical activity. wikipedia.orgvedantu.com Polarimetry is the technique used to measure the angle of this rotation. anton-paar.comlibretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature, for a given concentration and path length. rudolphresearch.com The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to the left). wikipedia.org

The measurement of optical rotation is a crucial step in the characterization of isolongifolane and its derivatives, as it confirms the compound's chirality and can be used to determine its enantiomeric purity. vedantu.com

Natural Occurrence, Isolation, and Biosynthetic Pathways of Isolongifolane

Occurrence of Isolongifolane and its Derivatives in Natural Sources

The distribution of isolongifolane and its related sesquiterpenoids is not uniform across the plant kingdom but is rather concentrated in specific genera. These compounds are key components of the volatile fractions of these plants.

Scientific investigations have identified isolongifolane and its derivatives in several plant genera.

Guarea : A review of the phytochemistry of the Guarea genus has identified isolongifolane as one of approximately 126 sesquiterpenoids isolated from various species within this genus, including Guarea guidonia, G. kunthiana, and G. macrophylla. mdpi.com These compounds are found in the plants' essential oils and extracts. mdpi.com

Croton : Analysis of the essential oil from the stems of Croton pulegioides, a species native to the Caatinga biome in Brazil, revealed the presence of cis-isolongifolane as a notable component, constituting 8.94% of the oil. acgpubs.orgacgpubs.org The genus Croton is well-documented as a source of various mono- and sesquiterpenoids. scielo.br Other studies on Croton species have also identified a rich diversity of sesquiterpenes, though not always specifically isolongifolane. researchgate.netmdpi.com

Cyperus : While direct identification of isolongifolane in Cyperus species is less commonly reported, the essential oils of this genus are known to be rich in sesquiterpenes. icmbio.gov.br For instance, the essential oils of Cyperus articulatus and Cyperus papyrus contain structurally related sesquiterpenes such as cyperene, cyperenone, and rotundene. academicjournals.orgms-editions.cl The chemical composition of Cyperus essential oils can vary significantly based on the species and geographic origin. icmbio.gov.br

Isolongifolane and its oxygenated derivatives, which belong to the broader class of sesquiterpenoids, are characteristic components of essential oils and extracts from certain aromatic plants. Their identification is typically accomplished through analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). acgpubs.orgacgpubs.org The presence of cis-isolongifolane in the essential oil of Croton pulegioides stems at a concentration of 8.94% is a specific example of its identification. acgpubs.orgacgpubs.org Similarly, the general phytochemical profile of the Guarea genus confirms the presence of isolongifolane within its sesquiterpenoid fraction. mdpi.com

The following table summarizes the findings on the natural occurrence of Isolongifolane in the specified plant genera.

Table 1: Natural Occurrence of Isolongifolane in Plant Genera| Plant Genus | Species | Plant Part | Compound Identified | Percentage (%) | Reference |

|---|---|---|---|---|---|

| Guarea | Multiple species | Not specified | Isolongifolane | Not specified | mdpi.com |

| Croton | Croton pulegioides | Stems | cis-Isolongifolane | 8.94 ± 0.54 | acgpubs.orgacgpubs.org |

| Cyperus | Not specified | Not specified | Structurally related sesquiterpenes (e.g., cyperene) identified, but not isolongifolane directly. | Not applicable | icmbio.gov.bracademicjournals.orgms-editions.cl |

Methodologies for Natural Product Isolation of Isolongifolane-Type Compounds

The isolation of isolongifolane and related compounds from plant materials involves a multi-step process that begins with extraction to obtain a crude mixture, followed by purification to isolate the target molecules.

Several techniques are employed to extract essential oils and other secondary metabolites from plant tissues.

Hydrodistillation : This is a primary and standard method for extracting essential oils from plant material. utl.pt The process involves the co-distillation of volatile compounds with steam. Plant material is either boiled in water (water distillation) or exposed to steam (steam distillation) in an apparatus like a Clevenger. hielscher.comresearchgate.nettaylorandfrancis.com The volatile components, including sesquiterpenoids like isolongifolane, are carried over with the steam, condensed, and then separated from the aqueous phase. utl.pt This technique was specifically used to obtain the essential oil from Croton pulegioides for the identification of cis-isolongifolane. acgpubs.orgacgpubs.org However, the high temperatures (close to 100°C) can potentially lead to the degradation of heat-sensitive compounds. utl.pt

Solvent Extraction : This method utilizes organic solvents to dissolve and extract compounds from the plant matrix. newdirectionsaromatics.com Solvents are chosen based on the polarity of the target compounds. For sesquiterpenes, which are relatively non-polar, solvents like hexane (B92381), dichloromethane, or ethyl acetate (B1210297) are often used. google.cominnovareacademics.in The process can be carried out at room temperature by soaking the plant material (percolation) or using specialized equipment like a Soxhlet apparatus, which performs a continuous extraction with a warm solvent. nih.gov After extraction, the solvent is removed, typically under reduced pressure, to yield a concentrated extract. google.cominnovareacademics.in

Maceration : This is a simple and traditional extraction method where finely ground plant material is soaked in a solvent (known as the menstruum) in a closed vessel for an extended period, often with occasional agitation. newdirectionsaromatics.comtnau.ac.in For essential oils, a carrier oil can be used as the solvent. dutch-essentials.comformulabotanica.com The process allows the desired compounds to diffuse from the plant cells into the solvent. newdirectionsaromatics.com After the maceration period, the liquid extract is strained from the solid plant residue (the marc). newdirectionsaromatics.com

The table below compares the key features of these extraction techniques.

Table 2: Comparison of Extraction Techniques for Isolongifolane-Type Compounds| Technique | Principle | Common Solvents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Hydrodistillation | Co-distillation with water/steam | Water | Standard method for essential oils, no organic solvent residue. | High temperatures may degrade thermolabile compounds. | utl.pttaylorandfrancis.com |

| Solvent Extraction | Dissolution of compounds in an organic solvent | Hexane, Ethanol, Dichloromethane, Ethyl Acetate | Efficient, can be performed at low temperatures. | Potential for solvent residue in the final product. | newdirectionsaromatics.comgoogle.com |

| Maceration | Soaking plant material in a solvent over time | Alcohols, Carrier Oils | Simple, requires minimal equipment, gentle for delicate compounds. | Time-consuming, may result in lower yields compared to other methods. | newdirectionsaromatics.comtnau.ac.indutch-essentials.com |

Following extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate isolongifolane. Chromatography is the cornerstone of this purification process.

Column chromatography is a preparative technique used to separate large quantities of compounds from a mixture. libretexts.org The choice between normal-phase and reverse-phase depends on the polarity of the compounds to be separated. biotage.com

Normal-Phase Column Chromatography : In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used with a non-polar mobile phase (eluent). phenomenex.comelementlabsolutions.com Non-polar compounds like the hydrocarbon isolongifolane have a lower affinity for the polar silica gel and thus elute faster, while more polar compounds are retained more strongly. researchgate.net A gradient of solvents with increasing polarity, such as mixtures of hexane and ethyl acetate, is often used to elute compounds from the column sequentially. researchgate.net This is a widely used and effective method for the fractionation of terpenoids. researchgate.net

Reverse-Phase Column Chromatography : This technique employs a non-polar stationary phase, typically a silica gel that has been chemically modified with hydrocarbon chains (e.g., C18 or RP-18), and a polar mobile phase, such as mixtures of methanol, acetonitrile (B52724), and water. nih.govbiotage.com In reverse-phase chromatography, non-polar compounds interact more strongly with the non-polar stationary phase and are retained longer. biotage.com This method is particularly useful for separating compounds within a homologous series or those with subtle differences in lipophilicity. biotage.com It has been successfully applied to the separation of various terpenes and other lipophilic natural products. nih.govbiotage.com

Chromatographic Purification Strategies

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a chromatographic technique used to isolate and purify compounds from a mixture on a larger scale than analytical TLC. In the context of isolating isolongifolene (B72527), a nonpolar sesquiterpene, preparative TLC serves as a valuable purification step. The principle of this technique relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).

For the separation of sesquiterpenes like isolongifolene, silica gel is commonly used as the stationary phase. nih.govresearchgate.net The mobile phase is typically a nonpolar solvent system, such as a mixture of n-hexane and ethyl acetate or n-pentane. tandfonline.comnih.gov The choice of the solvent system is critical and is often optimized using analytical TLC to achieve the best separation between the target compound and impurities.

In practice, the crude extract containing isolongifolene is applied as a continuous band onto a preparative TLC plate. The plate is then developed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Nonpolar compounds like isolongifolene will have a higher affinity for the nonpolar mobile phase and will travel further up the plate, resulting in a higher Retention factor (Rf) value. tandfonline.com

After development, the separated bands of compounds are visualized, often under UV light if they are fluorescent or by staining with a visualizing agent like vanillin-sulfuric acid spray followed by heating. nih.gov The band corresponding to isolongifolene is then scraped from the plate, and the compound is eluted from the adsorbent using a suitable solvent. This process can be repeated to improve the purity of the isolated isolongifolene. For instance, subfractions from column chromatography can be further purified by preparative TLC to yield pure compounds. nih.govscielo.br

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds in a mixture. For the isolation of sesquiterpenes such as isolongifolene, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netnih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Nonpolar compounds like isolongifolene will have a stronger interaction with the nonpolar stationary phase and will therefore elute later than more polar compounds.

The efficiency of the separation can be optimized by adjusting the composition of the mobile phase. A gradient elution, where the proportion of the organic modifier is gradually increased over time, is often used to resolve complex mixtures of sesquiterpenes. researchgate.net Detection is commonly achieved using a photodiode array (PDA) detector or a mass spectrometer (MS). While sesquiterpene hydrocarbons lack strong chromophores, they can be detected at low UV wavelengths, such as 200 or 220 nm. researchgate.net

HPLC can also be used as a pre-purification step to isolate the sesquiterpene hydrocarbon fraction from a complex essential oil extract. unime.itresearchgate.net This fraction can then be subjected to further analysis by other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for detailed qualitative and quantitative analysis. unime.it For preparative HPLC, the collected fractions corresponding to the desired compound are concentrated to yield the purified substance. tandfonline.com

The following table summarizes typical parameters used in the HPLC analysis of sesquiterpenes:

| Parameter | Description |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at 200-220 nm, PDA, or MS |

| Flow Rate | Typically 1 mL/min for analytical scale |

Size Exclusion Chromatography (e.g., Sephadex LH-20)

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size or molecular weight. Sephadex LH-20 is a popular stationary phase for this purpose, particularly for the separation of natural products like terpenoids in organic solvents. cytivalifesciences.comnawah-scientific.comcytivalifesciences.com

Sephadex LH-20 is a hydroxypropylated dextran-based medium that exhibits both hydrophilic and lipophilic properties, allowing it to be used with a wide range of solvents. cytivalifesciences.comresearchgate.net In SEC, larger molecules are unable to enter the pores of the stationary phase and thus elute first, while smaller molecules can penetrate the pores to varying degrees and therefore have a longer retention time.

This technique is particularly useful for fractionating complex extracts and as a polishing step in purification. cytivalifesciences.comavantorsciences.com For the isolation of isolongifolane, a crude extract can be applied to a Sephadex LH-20 column and eluted with a suitable solvent. The fractions are collected and analyzed to identify those containing the desired compound. It can effectively separate compounds with close molecular weights. labmartgh.com